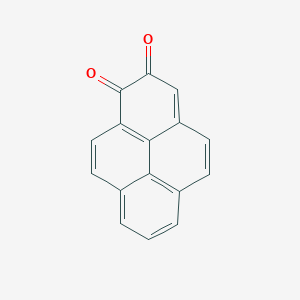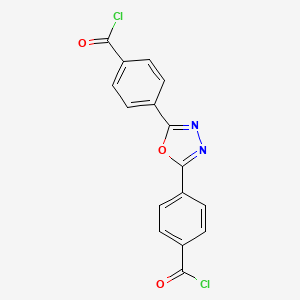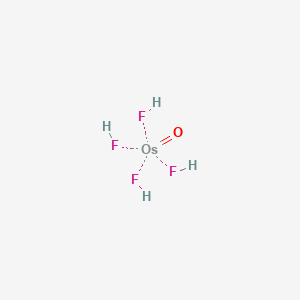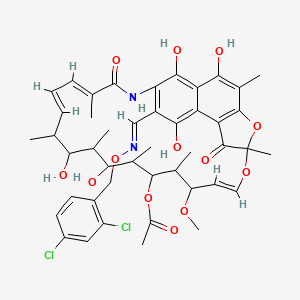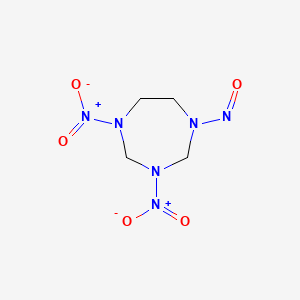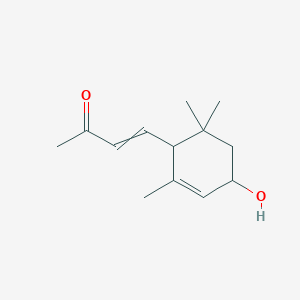
1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six methyl groups attached to a bipyridine core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
The synthesis of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate bipyridine precursor
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.
Analyse Des Réactions Chimiques
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the bipyridine core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the bipyridine core.
Applications De Recherche Scientifique
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: In biological research, it can be used as a probe or marker due to its fluorescent properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium exerts its effects involves interactions with molecular targets and pathways, including:
Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it may interact with cellular components, influencing processes such as signal transduction and enzyme activity.
Comparaison Avec Des Composés Similaires
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium can be compared with other similar compounds, such as:
3,3’-diamino-2,2’,4.4’.6.6’-hexamethyl-1,1’-biphenyl: This compound has a similar bipyridine core but with amino groups instead of methyl groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with multiple methyl groups, but with a different core structure.
Hexamethylbenzene: A simpler aromatic compound with six methyl groups attached to a benzene ring.
Propriétés
Numéro CAS |
48172-93-6 |
|---|---|
Formule moléculaire |
C16H22N2+2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C16H22N2/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16/h7-10H,1-6H3/q+2 |
Clé InChI |
GCJVBHWAMIADIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


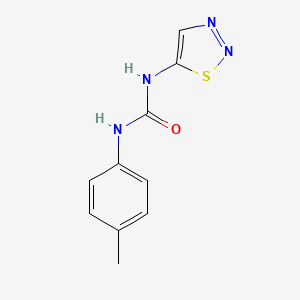

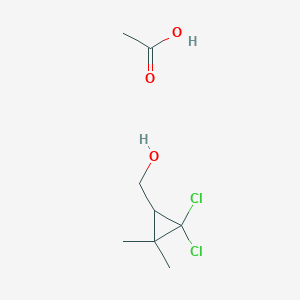
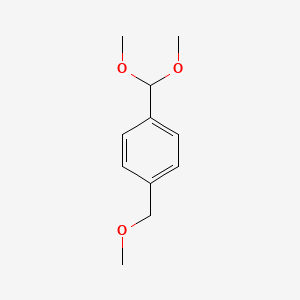
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
